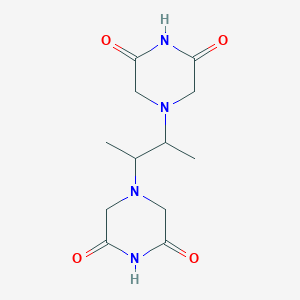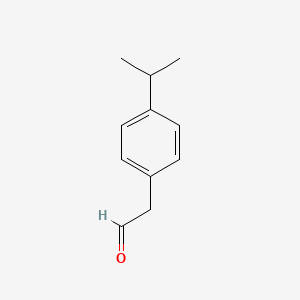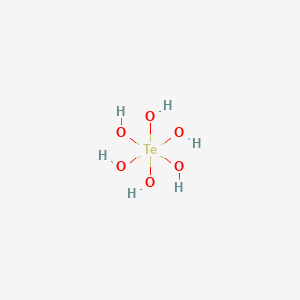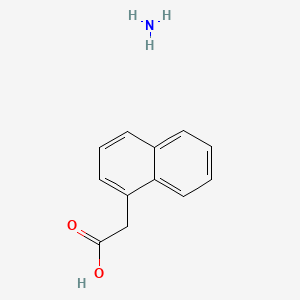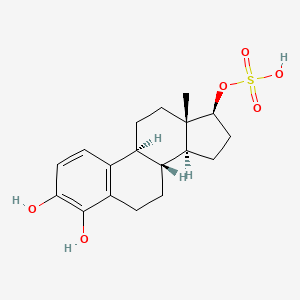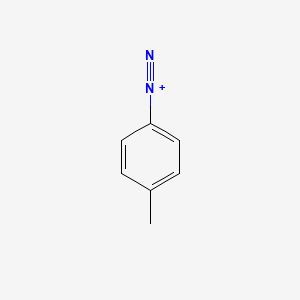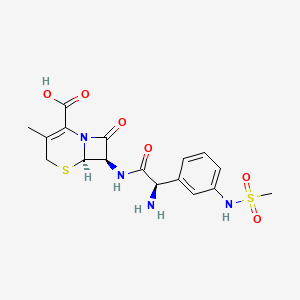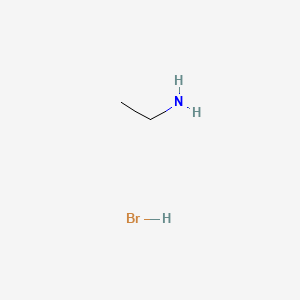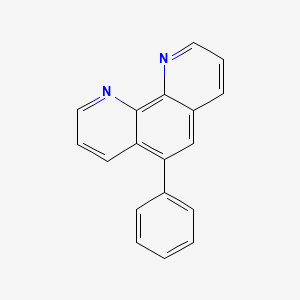
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide belongs to the class of organic compounds known as tetrahydroisoquinolines . These are tetrahydrogenated isoquinoline derivatives .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . An alternative eco-friendly method for the synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives has been reported .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide is C9H12N2O2S . The InChI code is 1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide is 212.27 . The InChI key is UGLLZXSYRBMNOS-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
THIQ-7-SO2NH2 and its analogs have shown promise in the treatment of neurodegenerative disorders. The compound’s ability to modulate neurotransmitter systems makes it a valuable tool in studying diseases like Parkinson’s and Alzheimer’s .
Antimicrobial Activity
Research indicates that THIQ-7-SO2NH2 derivatives possess antimicrobial properties against various pathogens. This makes them potential candidates for developing new antimicrobial agents .
Cancer Therapeutics
The THIQ scaffold is being explored for its antiproliferative effects. THIQ-7-SO2NH2 derivatives are studied for their potential to inhibit tubulin, which is crucial in cancer cell division .
Oligonucleotide Modification
THIQ-7-SO2NH2 is used in the synthesis of zwitter-ionic oligonucleotides. These modified oligonucleotides have applications in antisense therapy, potentially treating genetic disorders by altering gene expression .
Peptidomimetics Design
The compound plays a role in the design and discovery of peptidomimetics. By incorporating THIQ-7-SO2NH2 into peptides, researchers can enhance the biological activity and stability of peptide-based drugs .
Immune Checkpoint Inhibitors
THIQ-7-SO2NH2-based molecules are investigated for their role as immune checkpoint inhibitors. This application is particularly relevant in immunotherapy for cancer treatment, where blocking certain proteins can help the immune system attack cancer cells .
Mecanismo De Acción
Target of Action
The primary target of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide is the enzyme Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of adrenaline, converting noradrenaline to adrenaline .
Mode of Action
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide interacts with Phenylethanolamine N-methyltransferase, influencing its activity
Biochemical Pathways
The biochemical pathway primarily affected by 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide is the biosynthesis of adrenaline. By interacting with Phenylethanolamine N-methyltransferase, the compound can potentially influence the conversion of noradrenaline to adrenaline
Result of Action
Given its interaction with Phenylethanolamine N-methyltransferase, it is plausible that the compound could influence the levels of adrenaline in the body . .
Safety and Hazards
The safety information for 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide indicates that it has hazard statements H302,H312,H315,H319,H332,H335 . Precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P363,P403+P233,P405,P501 .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLLZXSYRBMNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185328 | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | |
CAS RN |
31404-61-2 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-7-SULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ASE44P9QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

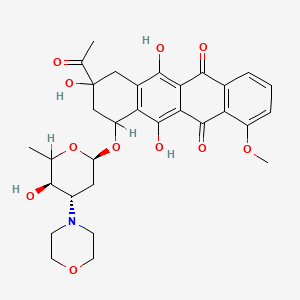
![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)
![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)
